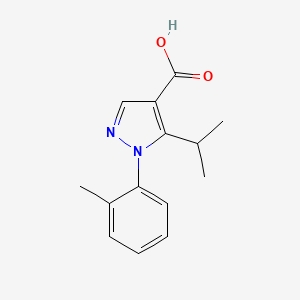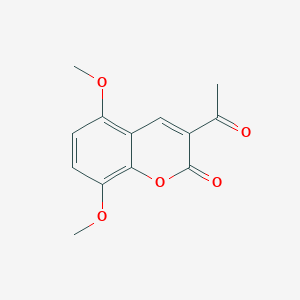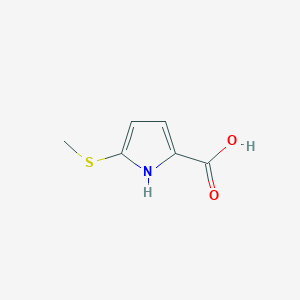
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(Methylsulfanyl)” indicates a sulfur-containing methyl group attached to the 5th carbon of the pyrrole ring. The “2-carboxylic acid” suggests a carboxylic acid functional group on the 2nd carbon of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. As a carboxylic acid, it could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Applications De Recherche Scientifique
Synthesis and Pharmacological Investigation
A study by Gokulan et al. (2012) focused on synthesizing a series of compounds related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid for their analgesic and anti-inflammatory activity. The study found that one compound, in particular, showed significant analgesic and anti-inflammatory activities, indicating potential for developing novel analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Fragmentation Patterns Under Electron Impact and Chemical Ionization
Research by Klyba et al. (2014) investigated the fragmentation patterns of compounds related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid under electron impact and chemical ionization. This study provides crucial insights into the molecular behavior of these compounds, which is essential for understanding their chemical properties and potential applications (Klyba, Nedolya, Tarasova, & Sanzheeva, 2014).
Intramolecular Cyclization
Remizov et al. (2019) explored the intramolecular cyclization of a compound related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid. This research contributes to the understanding of chemical reactions and processes that these compounds can undergo, which can be useful in various synthetic applications (Remizov, Pevzner, & Petrov, 2019).
Synthesis of HIV-1 Entry Inhibitors
Belov et al. (2017) presented a method for synthesizing 5-arylpyrrole-2-carboxylic acids, key intermediates in the synthesis of HIV-1 entry inhibitors. This showcases an important application in medicinal chemistry and drug development (Belov, Ivanov, Curreli, Kurkin, Altieri, & Debnath, 2017).
Isoxazole Strategy for Synthesis
Galenko et al. (2019) developed a synthesis strategy using an isoxazole method for α-aminopyrrole derivatives. This approach highlights the versatility of 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid-related compounds in synthetic organic chemistry (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
Antimicrobial Agent Synthesis
Hublikar et al. (2019) explored the synthesis of novel pyrrole derivatives for antimicrobial applications. This study demonstrates the potential of compounds related to 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methylsulfanyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10-5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATVOHRFPRHEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

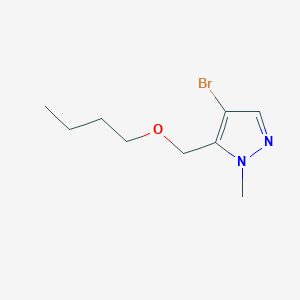
![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)
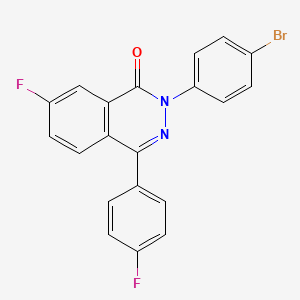
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)
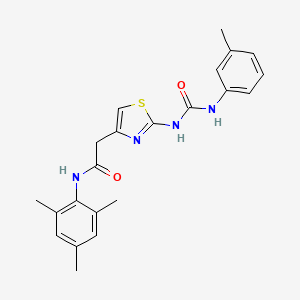
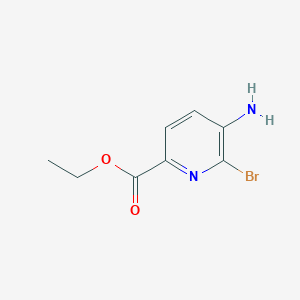
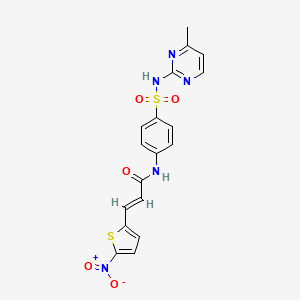
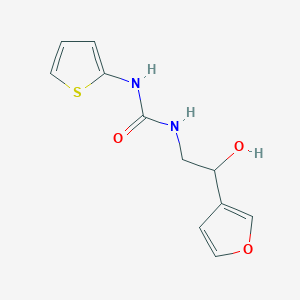
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)
